Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate
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Description
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C25H28N2O4S and its molecular weight is 452.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes and Metabolites : Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a compound structurally similar to the chemical , has undergone efficient synthesis processes. The use of methanesulfonyl as a protective group in Friedel–Crafts reactions enabled simpler and high-yield synthesis routes for its metabolites (Mizuno et al., 2006).
Catalysis in Synthesis : A titanium nanomaterial-based sulfonic acid catalyst showed efficient catalytic activity for the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives, indicating the use of similar catalytic methods for related compounds (Murugesan et al., 2017).
Biological Activities
Antimicrobial Properties : Various quinoline derivatives, related to the compound , have been synthesized and found to exhibit significant antimicrobial activities. For instance, fluoroquinolone derivatives demonstrated promising antibacterial and antifungal activities (Srinivasan et al., 2010). Additionally, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus were synthesized and showed notable antibacterial potentials (Iqbal et al., 2017).
Anticancer Potential : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from compounds similar to the chemical , were evaluated as anticancer agents. Some of these compounds showed strong anticancer activities, indicating potential therapeutic uses (Rehman et al., 2018).
Other Pharmacological Activities : Compounds structurally related to the queried chemical have been used in molecular docking studies and shown interactions with proteins like bovine serum albumin, suggesting potential for drug development (Murugesan et al., 2017).
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-8-7-13-27(16-19)24-21-9-5-6-10-22(21)26-15-23(24)32(29,30)20-12-11-17(2)18(3)14-20/h5-6,9-12,14-15,19H,4,7-8,13,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUAQBRAQBZFEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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